molecular formula C2H2BrClO2 B109425 Bromochloroacetic acid CAS No. 5589-96-8

Bromochloroacetic acid

Cat. No. B109425
CAS RN: 5589-96-8
M. Wt: 173.39 g/mol
InChI Key: GEHJBWKLJVFKPS-UHFFFAOYSA-N
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Description

Bromochloroacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by bromine while a second is replaced by chlorine . It is a low-melting (27.5-31.5℃), hygroscopic crystalline solid . It can be formed during the disinfection (by chlorination) of water that contains bromide ions and organic matter, so it can occur in drinking water as a byproduct of the disinfection process .


Synthesis Analysis

Bromochloroacetic acid can be produced by bromination of chloroacetic acid with a 2:1 bromide/bromate mixture under acidic conditions . It is produced commercially only in small quantities for research purposes .


Molecular Structure Analysis

The molecular formula of Bromochloroacetic acid is C2H2BrClO2 . The IUPAC name is 2-bromo-2-chloroacetic acid . The InChI is InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H, (H,5,6) and the InChIKey is GEHJBWKLJVFKPS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Bromochloroacetic acid is a crystalline compound with a boiling point of 215 °C and a melting point of 27.5–31.5 °C . It has a density of 1.98 at 20 °C . It is soluble in water and methanol . In dilute solutions at pH > 6, more than 99.99% of the chemical exists as the dissociated carboxylate anion, bromochloroacetate .

Scientific Research Applications

Water Treatment and Analysis

Bromochloroacetic acid is often discussed in the context of water treatment and analysis. It is recognized as a disinfection byproduct (DBP) in water treatment processes. The study by Zheng et al. (2019) explored the use of supported palladium catalysts for the complete dehalogenation of bromochloroacetic acid, indicating its relevance in water purification efforts. The research emphasized the efficiency of Pd/CeO2 catalysts in decomposing bromochloroacetic acid, suggesting its potential application in improving water treatment processes (Zheng et al., 2019). Additionally, Xue et al. (2016) developed a high-performance ion chromatography-tandem mass spectrometry method for the simultaneous determination of haloacetic acids, including bromochloroacetic acid, in water samples. This method provides a powerful tool for routine water quality monitoring and related water research (Xue et al., 2016).

Environmental and Health Impact Studies

Studies have also focused on the environmental and health impacts of bromochloroacetic acid. Gordon et al. (2015) investigated the ecotoxicology of bromochloroacetic acid on estuarine phytoplankton, quantifying its effects on ecosystem productivity. Their findings highlighted the compound's influence on phytoplankton community structure, with broader implications for higher trophic levels (Gordon et al., 2015). The research by Plewa et al. (2010) provided a comparative analysis of the chronic cytotoxicity and acute genomic DNA damaging capacity of haloacetic acids, including bromochloroacetic acid, in mammalian cells. This study offered insights into the potential health risks associated with exposure to these compounds (Plewa et al., 2010).

Analytical and Biochemical Research

In the realm of analytical and biochemical research, methods have been developed for the quantitation of bromochloroacetic acid and other related compounds. Cardador and Gallego (2012) described a sensitive method for determining halogenated acetic acids in alcoholic beverages, showcasing the broader applicability of analytical techniques involving bromochloroacetic acid (Cardador & Gallego, 2012). Furthermore, Srivastava et al. (2015) conducted a detailed first principle study on halogenated phenylacetic acids, including bromochloroacetic acid, focusing on their reactivity, acidity, and vibrational spectra. This research contributes to a deeper understanding of the chemical properties and potential applications of these compounds (Srivastava et al., 2015).

Safety And Hazards

Bromochloroacetic acid should be handled with care. It is recommended to avoid dust formation, breathing vapors, mist or gas, and to ensure adequate ventilation . Personal protective equipment should be worn, including protective gloves, protective clothing, eye protection, and face protection .

Future Directions

As of now, Bromochloroacetic acid is used only in research . There is a need for further studies to understand its potential applications and risks. It is also important to continue monitoring its presence in drinking water as a byproduct of the disinfection process .

properties

IUPAC Name

2-bromo-2-chloroacetic acid
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InChI

InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6)
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InChI Key

GEHJBWKLJVFKPS-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)(Cl)Br
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Molecular Formula

C2H2BrClO2
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DSSTOX Substance ID

DTXSID4024642
Record name Bromochloroacetic acid
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Molecular Weight

173.39 g/mol
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Physical Description

Crystalline compound; [PubChem]
Record name Bromochloroacetic acid
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Boiling Point

215 °C at 760 mm Hg; 104 °C at 11 mm Hg
Record name BROMOCHLOROACETIC ACID
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Flash Point

230 °F (110 °C): closed cup
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Density

1.9848 g/cu cm at 31 °C
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Mechanism of Action

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/, The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
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Product Name

Bromochloroacetic acid

CAS RN

5589-96-8, 68238-35-7, 69430-36-0
Record name Bromochloroacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromochloroacetic acid
Reactant of Route 2
Bromochloroacetic acid
Reactant of Route 3
Bromochloroacetic acid
Reactant of Route 4
Bromochloroacetic acid
Reactant of Route 5
Bromochloroacetic acid
Reactant of Route 6
Bromochloroacetic acid

Citations

For This Compound
1,880
Citations
GR Klinefelter, LF Strader, JD Suarez… - Toxicological …, 2002 - academic.oup.com
… In the present study we sought to establish whether equimolar exposure to bromochloroacetic acid (BCA), a prevalent by-product in finished drinking water, is also capable of disrupting …
Number of citations: 50 academic.oup.com
SE George, GM Nelson, AE Swank… - Toxicological …, 2000 - academic.oup.com
Human consumption of chlorinated drinking water has been linked epidemiologically to bladder, kidney, and rectal cancers. The disinfection by-product (DBP) dichloroacetic acid is a …
Number of citations: 15 academic.oup.com
X Zhang, RJ Bull, J Fisher, JA Cotruvo, BS Cummings - Toxicology, 2011 - Elsevier
… With this in mind, we tested the effect of two of these by-products, chlorite (in the form of NaClO 2 ) and bromochloroacetic acid (BCAA), on BrO 3 − cytotoxicity in normal rat kidney (NRK…
Number of citations: 22 www.sciencedirect.com
N Weber, T Higuchi, J Tessari… - Journal of Toxicology …, 2004 - Taylor & Francis
… The objective of the present study was to evaluate and compare the developmental effects of bromochloroacetic acid (BCA) and DBA using the Frog Embryo Teratogenesis Assay—…
Number of citations: 18 www.tandfonline.com
DB Tully, JC Luft, JC Rockett, H Ren, JE Schmid… - Reproductive …, 2005 - Elsevier
A byproduct of drinking water disinfection, bromochloroacetic acid (BCA), acts as a reproductive toxicant in rats. To determine if BCA produces similar reproductive toxicity in mice, …
Number of citations: 25 www.sciencedirect.com
C Zheng, M Li, H Liu, Z Xu - Chemosphere, 2020 - Elsevier
… bromochloroacetic acid conversion was observed on Pd/SiO 2 , whereas bromochloroacetic acid … functionality was removed from bromochloroacetic acid. A complete dehalogenation of …
Number of citations: 11 www.sciencedirect.com
ES Hunter III, E Rogers, M Blanton, A Richard… - Reproductive …, 2006 - Elsevier
… Several haloacetic acids [such as DCA, TCA and bromochloroacetic acid (BCA)] have been … by exposing mouse conceptuses to bromochloroacetic acid (BCA), dibromochloroacetic acid …
Number of citations: 39 www.sciencedirect.com
GA Cowman, PC Singer - Environmental science & technology, 1995 - ACS Publications
The objective of this study was to investigate the effect of bromide ion on the distribution of haloacetic acid (HAA) species resulting from the chlorination and chloramination of waters …
Number of citations: 469 pubs.acs.org
MG Muellner, MS Attene‐Ramos… - Environmental and …, 2010 - Wiley Online Library
… With testis-specific DNA microarrays, the altered gene expression in mice exposed to bromochloroacetic acid were involved in processes including cell communication and adhesion, …
Number of citations: 35 onlinelibrary.wiley.com
JE Andrews, HP Nichols, JE Schmid, LM Mole… - Reproductive …, 2004 - Elsevier
… , DCA, dibromoacetic acid (DBA) and bromochloroacetic acid (BCA) were evaluated for their … In house chemical analysis of the Bromochloroacetic acid indicated it contained 24% …
Number of citations: 67 www.sciencedirect.com

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